molecular formula C6H8N2O2S B372717 Sulfanilamide CAS No. 63-74-1

Sulfanilamide

Cat. No.: B372717
CAS No.: 63-74-1
M. Wt: 172.21 g/mol
InChI Key: FDDDEECHVMSUSB-UHFFFAOYSA-N
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Description

Sulfanilamide is a sulfonamide antibacterial drug that was first synthesized in 1908 by the Austrian chemist Paul Josef Jakob Gelmo. It is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound played a crucial role in the development of antibiotics and was widely used during World War II to reduce infection rates. Although it is rarely used systemically today due to toxicity and the availability of more effective sulfonamides, it remains in use in topical preparations for treating vaginal yeast infections caused by Candida albicans .

Mechanism of Action

Target of Action

Sulfanilamide, a type of sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a necessary component for bacterial replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid. This compound, due to its structural similarity to PABA, competes with PABA for the active site of the enzyme . By binding to the enzyme, this compound prevents the normal substrate, PABA, from accessing the active site, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound has significant downstream effects. Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial replication .

Pharmacokinetics

Sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, this compound disrupts DNA synthesis and, consequently, bacterial replication . This makes this compound a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them directly .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the physicochemical characteristics of soils can control the mobility of this compound, affecting its environmental fate . Factors such as temperature, pH, and initial this compound concentration can also impact its biodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfanilamide can be carried out through several steps starting from benzene. One common method involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

    Acetylation of Aniline: Aniline is acetylated to form acetanilide.

    Sulfonation of Acetanilide: Acetanilide is sulfonated to form p-acetamidobenzenesulfonyl chloride.

    Ammonolysis: p-Acetamidobenzenesulfonyl chloride undergoes ammonolysis to form p-acetamidobenzenesulfonamide.

    Hydrolysis: p-Acetamidobenzenesulfonamide is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the preparation method involves adding n-acetylsulfanilyl chloride into ammonium hydroxide to obtain p-acetamidobenzene sulfamide. This compound is then hydrolyzed under alkaline conditions to obtain sodium this compound, which is reacted with hydrochloric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfanilamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Sulfanilamide is part of a larger class of sulfonamide antibiotics. Similar compounds include:

Uniqueness: this compound was one of the first sulfonamide antibiotics discovered and played a pivotal role in the development of antibacterial drugs. Its historical significance and the foundational role it played in antibiotic therapy set it apart from other sulfonamides .

Properties

IUPAC Name

4-aminobenzenesulfonamide
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InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
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InChI Key

FDDDEECHVMSUSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
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Molecular Formula

C6H8N2O2S
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Related CAS

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride)
Record name Sulfanilamide [INN:DCF:NF]
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DSSTOX Substance ID

DTXSID4023622
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Molecular Weight

172.21 g/mol
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Physical Description

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid
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Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L
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Density

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
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Vapor Pressure

0.0000073 [mmHg]
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Mechanism of Action

Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/
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Color/Form

LEAFLETS FROM AQ ALCOHOL, CRYSTALS

CAS No.

63-74-1
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Melting Point

329 to 331 °F (NTP, 1992), 165.5 °C
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Synthesis routes and methods I

Procedure details

The 4-nitrobenzenesulfonamide obtained (5.9 g) was dissolved in methanol (100 ml), and after an addition of conc. hydrochloric acid, reduced iron (4.2 g) was added and the mixture stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure, the residue was made basic with an addition of 4N sodium hydroxide, and the mixture of the desired product and iron oxide precipitated was collected by filtration. The mixture was dissolved in acetone (200 ml), filtered to remove iron oxide, and the solvent was evaporated under a reduced pressure to obtain 4-aminobenzenesulfonamide (3.7 g) (m.p. 164° C.-165.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 0° C. solution of the aniline from step E (940 mg, 4.0 mmol) in 30 mL of DCM and 5 mL of pyridine was added methanesulfonyl chloride (0.40 mL, 4.0 mmol). The resulting mixture was stirred at this temperature for 2 h before being diluted with 100 mL of DCM. The solution was washed with 1N HCl (3×25 mL), water (2×25 mL), and brine (25 mL). The organic phase was dried and concentrated to afford sulfonamide P which was used in the next step without further purification. LCMS (M+H)=314.1
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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